2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid
Overview
Description
2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid is an organic compound with the molecular formula C16H17NO4 It is a derivative of benzoic acid, featuring a chloro group at the 2-position and a 2,4-dimethoxybenzylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 2,4-dimethoxybenzylamine.
Reaction: The 2-chlorobenzoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling: The activated 2-chlorobenzoic acid is then reacted with 2,4-dimethoxybenzylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro and amino groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the chloro and amino groups, making it less versatile in chemical reactions.
2-chlorobenzoic acid: Lacks the 2,4-dimethoxybenzylamino group, limiting its biological activity.
4-[(2,4-dimethoxybenzyl)amino]benzoic acid:
Uniqueness
2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid is unique due to the presence of both the chloro and 2,4-dimethoxybenzylamino groups. This combination enhances its reactivity and allows for a broader range of applications in various fields.
Properties
IUPAC Name |
2-chloro-4-[(2,4-dimethoxyphenyl)methylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-21-12-5-3-10(15(8-12)22-2)9-18-11-4-6-13(16(19)20)14(17)7-11/h3-8,18H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDRFMQJLDFWHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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